5-nitroquinoxalin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitroquinoxalin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-5-1-2-6-7(8(5)12(13)14)11-4-3-10-6/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLARZMXAHTZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477410 | |
| Record name | 6-Quinoxalinamine, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62088-30-6 | |
| Record name | 6-Quinoxalinamine, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 5 Nitroquinoxalin 6 Amine
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a primary tool for identifying the functional groups present in 5-nitroquinoxalin-6-amine. These techniques probe the vibrational energy levels of the molecule, which are unique to its specific bonds and structural motifs.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. The resulting spectrum displays a series of absorption bands, each corresponding to a particular vibrational mode of a specific bond.
Key functional groups and their expected vibrational frequencies are:
N-H Stretching: Primary amines (R-NH₂) typically exhibit two absorption bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. analyzetest.com
Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration typically appearing in the 1560-1520 cm⁻¹ range and a symmetric stretching vibration found between 1355 and 1335 cm⁻¹.
Aromatic C=C and C=N Stretching: The quinoxaline (B1680401) ring system gives rise to multiple bands in the 1620-1400 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic framework.
C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine is expected in the 1335-1250 cm⁻¹ range. analyzetest.com
N-H Bending: The in-plane bending (scissoring) vibration of the primary amine typically appears in the 1650-1580 cm⁻¹ region. analyzetest.com
N-H Wagging: Out-of-plane bending of the N-H bond of primary and secondary amines can be observed as a broad band in the 910-665 cm⁻¹ range. analyzetest.com
A transmission IR spectrum of 5-amino-6-nitroquinoxaline is available, providing experimental data for these characteristic vibrations. spectrabase.comspectrabase.com The data is typically collected using a KBr wafer technique. nih.gov
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 |
| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1520 |
| Nitro (NO₂) | Symmetric Stretch | 1355 - 1335 |
| Aromatic Ring | C=C and C=N Stretch | 1620 - 1400 |
| Aromatic Amine | C-N Stretch | 1335 - 1250 |
| Amine (N-H) | Wagging | 910 - 665 |
Raman Spectroscopy for Complementary Vibrational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful and indispensable technique for the complete structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the unambiguous assignment of the molecular structure.
Proton (¹H) NMR Spectroscopy for Proton Environments and Coupling Patterns
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.
For this compound, the expected ¹H NMR spectrum would show signals corresponding to the protons on the quinoxaline ring. The electron-withdrawing nitro group and the electron-donating amino group will significantly influence the chemical shifts of the aromatic protons. Protons ortho and para to the nitro group will be deshielded (shifted downfield), while those ortho and para to the amino group will be shielded (shifted upfield). The protons of the pyrazine (B50134) ring (H-2 and H-3) will also have characteristic chemical shifts. Spin-spin coupling between adjacent protons will result in splitting of the signals, providing valuable information about the connectivity of the protons.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.
The carbon atoms of the quinoxaline ring will resonate in the aromatic region of the spectrum (typically δ 110-160 ppm). The carbon atom attached to the nitro group (C-5) is expected to be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. Conversely, the carbon atom bonded to the amino group (C-6) will be shielded. The quaternary carbons of the ring junctions will also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Hybridization | Expected Chemical Shift (δ, ppm) | Influencing Factors |
| C-2, C-3 | sp² | 140 - 150 | Aromatic, adjacent to Nitrogen |
| C-5 | sp² | 140 - 150 | Aromatic, attached to NO₂ |
| C-6 | sp² | 130 - 140 | Aromatic, attached to NH₂ |
| C-7, C-8 | sp² | 115 - 130 | Aromatic |
| C-4a, C-8a | sp² | 135 - 145 | Aromatic, Quaternary |
Two-Dimensional NMR Techniques (e.g., HMBC, ROESY) for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. princeton.educolumbia.edu For this compound, HMBC would be crucial for connecting the protons on the aromatic ring to the quaternary carbons and the carbons bearing the substituents. For instance, correlations between the amine protons and adjacent carbons would confirm the position of the amino group.
By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of molecules like this compound.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar and semi-polar compounds. d-nb.info It is particularly valuable for the accurate determination of the molecular weight of this compound. In positive ion mode, the molecule is typically observed as the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can confirm the elemental composition of the molecule with high confidence. nih.gov The theoretical exact mass of this compound (C₈H₆N₄O₂) is 190.0491 Da. nih.gov The detection of the corresponding protonated ion allows for unambiguous confirmation of its chemical formula.
| Parameter | Description |
| Compound | This compound |
| Molecular Formula | C₈H₆N₄O₂ |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed Ion | [M+H]⁺ |
| Theoretical Exact Mass [M] | 190.0491 Da nih.gov |
| Expected m/z for [M+H]⁺ | 191.0569 |
| This interactive table summarizes the key parameters for the ESI-MS analysis of this compound. |
Beyond determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, the molecular ion of this compound breaks apart in a predictable manner, yielding fragment ions that correspond to specific substructures.
The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO₂, 46 Da) or related fragments like NO (30 Da). For amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu The analysis of these specific losses and the resulting fragment ions allows researchers to piece together the molecular structure, confirming the presence and connectivity of the nitro group, the amine group, and the quinoxaline core. This detailed structural fingerprint is crucial for distinguishing it from potential isomers.
| Precursor Ion (m/z) | Plausible Fragmentation Pathway | Key Fragment Ion (m/z) |
| 191.0 | Loss of NO₂ | 145.0 |
| 191.0 | Loss of NO | 161.0 |
| 191.0 | Loss of HCN from quinoxaline ring | 164.0 |
| This interactive table outlines plausible fragmentation pathways for the protonated molecular ion of this compound, which are used for its structural confirmation. |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for verifying the purity of this compound and for separating it from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative assessment of sample purity. helsinki.fi A validated, stability-indicating HPLC method can accurately determine the percentage purity of this compound and quantify any impurities. nih.gov Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allows for the efficient separation of the target compound from impurities with different polarities. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance.
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on polarity |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elution of compounds with varying polarities |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution |
| Detection | UV at a specific λmax (e.g., 254 nm or 320 nm) | Quantification of the analyte and impurities |
| Injection Volume | 10-20 µL | Introduction of the sample into the system |
| This interactive table details a representative set of HPLC parameters for the purity analysis of this compound. |
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable technique for monitoring the progress of chemical reactions in real-time. libretexts.orgthieme.de During the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel). libretexts.org The plate is then developed in a suitable mobile phase, often a mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate). rsc.org
By comparing the spots of the reaction mixture with those of the starting materials and the purified product, chemists can qualitatively assess the consumption of reactants and the formation of the product. libretexts.org The spots are visualized, often under UV light, and their positions are characterized by the Retention Factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. utoronto.cakhanacademy.org A higher Rƒ value generally indicates lower polarity. utoronto.ca
| Compound Type | Example Mobile Phase | Expected Rƒ Value | Visualization |
| Starting Material (e.g., a dichlorobenzene derivative) | 4:1 Hexane/Ethyl Acetate (B1210297) | High (e.g., 0.8) | UV Light |
| This compound (Product) | 4:1 Hexane/Ethyl Acetate | Intermediate (e.g., 0.4) | UV Light |
| Polar Impurity/Byproduct | 4:1 Hexane/Ethyl Acetate | Low (e.g., 0.1) | UV Light |
| This interactive table illustrates the use of TLC to differentiate between components in a reaction mixture based on their Rƒ values. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. masterorganicchemistry.com
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. The extensive conjugation of the quinoxaline ring system, combined with the electron-donating amino group (an auxochrome) and the electron-withdrawing nitro group (a chromophore), influences the position and intensity of these absorption maxima (λmax). utoronto.ca The spectrum can be used for quantitative analysis according to the Beer-Lambert law and to gain insight into the electronic properties of the molecule. For instance, related compounds like 6-nitroquinoxaline (B1294896) show a π→π* transition around 280 nm in ethanol. The presence of the amino group is expected to cause a bathochromic (red) shift in the absorption wavelength.
| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Orbitals |
| π→π | 250-400 nm | Transitions involving the aromatic quinoxaline system |
| n→π | >350 nm | Transitions involving non-bonding electrons on nitrogen and oxygen atoms |
| This interactive table summarizes the electronic transitions for this compound detectable by UV-Vis spectroscopy. |
Computational and Theoretical Investigations of 5 Nitroquinoxalin 6 Amine Molecular Properties and Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are particularly effective for predicting the electronic structure of complex organic molecules such as 5-nitroquinoxalin-6-amine. These calculations provide a detailed picture of the electron distribution and orbital energies, which are crucial for determining the molecule's stability and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the presence of the electron-donating amine (-NH2) group and the electron-withdrawing nitro (-NO2) group significantly influences the energies of the frontier orbitals. The amino group tends to raise the HOMO energy, while the nitro group lowers the LUMO energy. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive.
General reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), can further quantify the reactivity. A high electrophilicity index for this compound would be anticipated, driven by the potent electron-withdrawing nature of the nitro group and the quinoxaline (B1680401) core, making it susceptible to nucleophilic attack. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for Representative Quinoxaline Derivatives (Theoretical Data)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Chemical Hardness (η) | Global Electrophilicity (ω) |
|---|---|---|---|---|---|
| Quinoxaline-1,4-dioxide | -7.21 | -2.54 | 4.67 | 2.335 | 2.53 |
| 6-Nitroquinoxaline-1,4-dioxide | -7.89 | -3.67 | 4.22 | 2.11 | 3.98 |
Note: The data in this table is illustrative and based on calculations for analogous compounds to demonstrate expected trends. The values are representative and sourced from computational studies on similar molecular scaffolds. researchgate.net
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. walisongo.ac.id The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).
For this compound, an MEP map would be expected to show a significant accumulation of negative charge around the oxygen atoms of the nitro group, making this region a likely site for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, the hydrogen atoms of the amino group and regions of the aromatic ring adjacent to the nitro group would likely exhibit a positive potential, indicating susceptibility to nucleophilic attack. walisongo.ac.id The nitrogen atoms within the quinoxaline ring also contribute to the electronegative potential, influencing how the molecule interacts with other polar molecules or metallic ions. This detailed charge landscape is crucial for understanding intermolecular interactions, including those in a biological context. researchgate.netthaiscience.info
Molecular Dynamics and Docking Simulations for Intermolecular Interactions
To understand how this compound might interact with biological macromolecules like proteins or DNA, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed. These methods can predict how a small molecule binds to a receptor's active site and the stability of the resulting complex.
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking studies could be used to explore its potential as an inhibitor for various enzymes. The quinoxaline scaffold is a known "privileged structure" in medicinal chemistry, found in molecules that target a range of biological targets, including kinases and DNA gyrase. nih.govnih.gov
In a hypothetical docking study of this compound with a protein kinase like VEGFR-2, which is a target for some quinazoline (B50416) derivatives, one could predict specific binding interactions. rsc.org The amino group could act as a hydrogen bond donor, while the nitro group and the quinoxaline nitrogens could act as hydrogen bond acceptors, forming key interactions with amino acid residues in the ATP-binding pocket. Aromatic stacking interactions between the quinoxaline ring system and aromatic residues like phenylalanine or tyrosine would also likely contribute to the binding affinity. The interaction energy, calculated as a docking score, would provide a quantitative estimate of the binding affinity. nih.govrsc.org
Table 2: Plausible Intermolecular Interactions for this compound in a Kinase Active Site (Hypothetical)
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue |
|---|---|---|
| Amino (-NH2) group | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785) |
| Nitro (-NO2) group | Hydrogen Bond Acceptor | Lysine, Arginine |
| Quinoxaline Ring Nitrogens | Hydrogen Bond Acceptor | Cysteine, Serine |
Computational methods can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. nih.gov It is likely that the most stable conformation involves significant conjugation between the p-orbitals of the substituent groups and the aromatic ring. Intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the adjacent nitro group could also play a role in stabilizing a particular planar conformation.
Molecular dynamics simulations can complement this static picture by exploring the conformational landscape of the molecule over time in a simulated physiological environment. nih.gov MD simulations would reveal the flexibility of the molecule and the stability of its dominant conformations in solution, providing a dynamic understanding of its structure that is crucial for predicting its interaction with binding partners. nih.gov
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry is an essential tool for elucidating the detailed mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. rsc.org For this compound, several types of reactions can be investigated computationally.
One important reaction class is nucleophilic aromatic substitution (SNA_r). The quinoxaline ring, especially with the strong electron-withdrawing nitro group, is activated towards attack by nucleophiles. nih.gov Computational studies can map the potential energy surface for the addition of a nucleophile to the aromatic ring, identifying the formation of a Meisenheimer-like intermediate and the subsequent steps. nih.gov These calculations can help predict the regioselectivity of the substitution, determining which positions on the ring are most susceptible to attack.
Another key reaction is the reduction of the nitro group to an amino group, a common transformation in organic synthesis. The mechanism of nitro group reduction is complex and can proceed through various intermediates like nitroso and hydroxylamine (B1172632) species. orientjchem.orgresearchgate.net Quantum chemical calculations can model the stepwise addition of hydrogen atoms or electrons and protons to the nitro group, calculating the energies of intermediates and transition states to reveal the most favorable reaction pathway under different conditions (e.g., catalytic hydrogenation vs. chemical reduction). orientjchem.orgresearchgate.net Such studies provide a molecular-level understanding of the factors controlling the reaction outcome.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Quinoxaline |
| Quinoxaline-1,4-dioxide |
| 6-Nitroquinoxaline-1,4-dioxide |
| 6-Aminoquinoxaline-1,4-dioxide |
| Quinazoline |
| Aspartate |
| Glutamate |
| Lysine |
| Arginine |
| Cysteine |
| Serine |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Nitroso compounds |
Identification of Transition States and Intermediates (e.g., Meisenheimer Complexes)
In the study of nucleophilic aromatic substitution (SNAr) reactions, the identification of transient species such as transition states and intermediates is crucial for understanding the reaction mechanism. For an electron-deficient aromatic system like this compound, which is activated by a strong electron-withdrawing nitro group, reactions with nucleophiles are expected to proceed via a stepwise addition-elimination mechanism.
A key intermediate in this mechanism is the Meisenheimer complex , a negatively charged sigma (σ) complex formed when a nucleophile attacks the aromatic ring. wikipedia.orglibretexts.org This adduct results in the temporary loss of aromaticity and a change in the hybridization of the attacked carbon atom from sp² to sp³. libretexts.org The stability of the Meisenheimer complex is a critical factor in the reaction pathway; in some cases, these complexes are stable enough to be isolated and characterized, while in others they exist only as transient intermediates or even as transition states. nih.gov
Computational chemistry provides powerful tools to model these reactions. By calculating the potential energy surface, researchers can identify energy minima corresponding to intermediates, such as the Meisenheimer complex, and saddle points corresponding to transition states. For this compound, theoretical calculations would be essential to determine the structure and stability of potential Meisenheimer complexes formed during substitution reactions. However, specific computational studies identifying the transition states or isolating intermediates for reactions involving this compound have not been detailed in available scientific literature.
Elucidation of Reaction Pathways and Regioselectivity
Understanding the complete reaction pathway and predicting the regioselectivity of a chemical transformation are primary goals of computational investigation. For this compound, several reaction pathways could be envisaged, particularly in nucleophilic aromatic substitution. The presence of the nitro and amine groups, along with the quinoxaline core, directs the outcome of these reactions.
Computational methods, such as Density Functional Theory (DFT), are employed to elucidate these pathways. By modeling the interaction of the substrate with various reagents, it is possible to map the energetic landscape of the reaction. This involves:
Calculating reaction energy barriers (activation energies): Lower energy barriers indicate more favorable reaction pathways.
Determining the thermodynamics of intermediates and products: Comparing the relative energies of possible products helps in predicting the regioselectivity of the reaction.
For instance, in a substitution reaction, a nucleophile could potentially attack different positions on the quinoxaline ring. Theoretical calculations would help predict the most likely site of attack by evaluating the stability of the resulting Meisenheimer complex and the energy of the subsequent transition state leading to the final product. While the general principles of SNAr reactions are well-understood, specific studies detailing the reaction pathways and regioselectivity for this compound are not presently available in the reviewed literature.
Crystal Structure Analysis and Solid-State Characterization
The solid-state characterization of a molecule through crystal structure analysis provides definitive information about its three-dimensional structure, molecular conformation, and the nature of intermolecular interactions that govern its packing in a crystalline lattice. This data is fundamental to understanding its physical properties and potential applications.
X-ray Crystallography for Precise Atomic Arrangement
Single-crystal X-ray crystallography is the premier technique for determining the precise arrangement of atoms within a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal, scientists can generate a three-dimensional electron density map of the molecule. nih.gov From this map, the exact coordinates of each atom can be determined, providing unambiguous data on bond lengths, bond angles, and torsional angles.
This information confirms the molecular connectivity and reveals the molecule's conformation in the solid state. For a molecule like this compound, X-ray crystallography would precisely define the planarity of the quinoxaline ring system and the orientation of the amino and nitro substituent groups. Despite the power of this technique, a published crystal structure containing atomic coordinates for this compound is not available in the public domain or crystallographic databases. Therefore, a detailed table of its specific structural parameters cannot be provided.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. nih.govuomphysics.net The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal.
For this compound, one would expect significant intermolecular interactions involving the amino group (as a hydrogen bond donor) and the nitro group and quinoxaline nitrogen atoms (as hydrogen bond acceptors). As this analysis is contingent upon the availability of crystallographic data, a specific analysis for this compound cannot be performed. However, an illustrative table is provided below to demonstrate the type of quantitative data that a Hirshfeld surface analysis would yield.
Illustrative Data Table: Hypothetical Contribution of Intermolecular Contacts for this compound This table is a hypothetical example and does not represent real experimental data.
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 35.0% | Represents contacts between hydrogen atoms, typically the most abundant type. |
| O···H / H···O | 28.5% | Indicates hydrogen bonding involving the nitro group and other potential acceptors. |
| N···H / H···N | 15.2% | Corresponds to hydrogen bonds involving the amino group and quinoxaline nitrogens. |
| C···H / H···C | 12.8% | Represents weaker C-H···π interactions and general van der Waals contacts. |
| C···C | 5.5% | Suggests the presence of π-π stacking interactions between quinoxaline rings. |
| Other | 3.0% | Includes minor contacts like C···N, C···O, etc. |
Applications and Advanced Research Directions for Quinoxaline Derivatives in Chemical Sciences
Exploration as Building Blocks in Complex Organic Synthesis
The strategic placement of an amino and a nitro group on the quinoxaline (B1680401) core makes 5-nitroquinoxalin-6-amine a valuable precursor in the field of organic synthesis. These functional groups serve as handles for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.
Precursors for Pharmaceutically Relevant Scaffolds
The quinoxaline nucleus is a recognized "privileged scaffold" in medicinal chemistry, as it is a core component of numerous biologically active molecules. The amino group in this compound can be readily functionalized, for instance, through acylation or urea (B33335) formation, to generate libraries of compounds for biological screening. A significant strategy involves the reduction of the nitro group to a primary amine, yielding a diaminoquinoxaline derivative. This transformation unlocks further synthetic pathways for creating diverse molecular structures with potential therapeutic applications.
For example, the synthesis of 2,3-substituted quinoxalin-6-amine analogs has been explored for their antiproliferative properties. In these studies, the amino group at the 6-position is functionalized to introduce various substituents, leading to the identification of compounds with potent activity against cancer cell lines. This highlights the importance of the amino functionality as a key modification point for tuning the biological activity of the quinoxaline scaffold.
| Precursor | Synthetic Transformation | Resulting Scaffold | Potential Application |
| This compound | Reduction of nitro group | Quinoxaline-5,6-diamine | Building block for fused heterocycles |
| This compound | Acylation of amino group | N-(5-nitroquinoxalin-6-yl)amides | Bioactive compound library |
| This compound | Urea formation at amino group | N-(5-nitroquinoxalin-6-yl)ureas | Kinase inhibitors |
Intermediates in the Synthesis of Advanced Heterocyclic Systems
The reactivity of the amino and nitro groups of this compound, often after transformation, facilitates the construction of more complex, fused heterocyclic systems. For instance, the conversion of the nitro group to an amine, followed by reactions with diketones or other bifunctional reagents, can lead to the formation of polycyclic aromatic systems incorporating the quinoxaline moiety. These advanced heterocyclic systems are of interest for their unique electronic properties and potential applications in various fields of chemistry. The synthesis of scaffolds where quinoxaline is fused to phosphacycles, for example, has been developed starting from related aminoquinoxaline derivatives, indicating the potential of this compound as a versatile intermediate for novel heterocyclic frameworks.
Development of Novel Quinoxaline-Based Materials
The inherent aromaticity and tunable electronic properties of the quinoxaline ring system make it an attractive component for the design of novel organic materials. The presence of electron-donating (amino) and electron-withdrawing (nitro) groups in this compound creates a "push-pull" system, which is a common design strategy for organic chromophores.
Research into Organic Dyes and Pigments
Quinoxaline derivatives have been investigated for their potential as organic dyes and pigments. The extended π-conjugation of the quinoxaline system, which can be further modulated by substituents, allows for the absorption and emission of light in the visible region of the electromagnetic spectrum. The push-pull nature of this compound and its derivatives can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is crucial for the color properties of many organic dyes. Research in this area focuses on synthesizing new quinoxaline-based chromophores and characterizing their photophysical properties to develop novel colorants for various applications. The synthesis of donor-acceptor-donor (D-A-D) based quinoxaline diarylamine derivatives has demonstrated their potential as yellow-blue emissive materials. rsc.org
Studies on Optical Properties for Optoelectronic Applications
The unique photophysical properties of quinoxaline derivatives also make them promising candidates for optoelectronic applications. Research has explored their use in organic light-emitting diodes (OLEDs), sensors, and as photoinitiators for polymerization reactions. The ability to tune the absorption and emission wavelengths by modifying the substituents on the quinoxaline core is a key advantage in this context. For instance, the design of dyes based on the quinoxaline skeleton has been pursued for their application as visible light photoinitiators. mdpi.com The introduction of amino and nitro groups, as in this compound, can significantly influence the electronic energy levels (HOMO and LUMO) of the molecule, thereby affecting its optical and electronic properties relevant to these applications. Studies on push-pull amino-nitro helicenes have shown that such substitution patterns lead to red-shifted UV-Vis spectra and pronounced dipole moments, which are desirable properties for optoelectronic materials. rsc.org
| Quinoxaline Derivative Type | Investigated Property | Potential Application |
| Donor-Acceptor Substituted | Intramolecular Charge Transfer | Organic Dyes |
| Push-Pull Systems | Non-linear Optical Properties | Optoelectronics |
| Fused Quinoxaline Systems | Photoluminescence | Organic Light-Emitting Diodes (OLEDs) |
Mechanistic Investigations of Biological Interactions
Understanding the mechanism by which quinoxaline derivatives exert their biological effects is crucial for the rational design of new therapeutic agents. Research in this area often involves a combination of synthetic chemistry, biological assays, and computational modeling.
Studies on the anticancer activity of quinoxaline derivatives have revealed that some compounds can induce apoptosis (programmed cell death) in cancer cells. For example, investigations into 2,3-bis[(E)-2-methoxystyryl]-6-nitroquinoxaline have shown that certain derivatives can effectively induce apoptosis in human non-small-cell lung cancer cells through mitochondrial- and caspase-3-dependent pathways. nih.gov The structure-activity relationship (SAR) studies of these compounds help to identify the key molecular features responsible for their biological activity. While specific mechanistic studies on derivatives of this compound are an active area of research, the broader investigations into the biological actions of related quinoxaline compounds provide a valuable framework for understanding their potential therapeutic mechanisms.
Structure-Activity Relationship (SAR) Studies for Bioactive Quinoxaline Derivatives
The relationship between the chemical structure of quinoxaline derivatives and their biological activity is a critical area of study for the development of new therapeutic agents. By systematically modifying the quinoxaline scaffold and observing the effects on biological endpoints, researchers can identify key structural features responsible for desired pharmacological activities.
Correlation of Chemical Structure with Biological Activity Profiles
The core quinoxaline structure, a fusion of benzene (B151609) and pyrazine (B50134) rings, serves as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov The biological profile of quinoxaline derivatives can be significantly altered by the introduction of different functional groups. For instance, the presence of a nitro group is a key feature in the biological activity of some derivatives.
Hybrid molecules incorporating both quinoxaline and coumarin (B35378) moieties have been synthesized and evaluated for their anticancer potential. mdpi.com Studies on these hybrids revealed that unsubstituted aromatic rings on the coumarin part led to higher activity compared to those with substituents. mdpi.com This suggests that the steric and electronic properties of the substituents play a crucial role in the molecule's interaction with its biological target.
Furthermore, the synthesis of quinoxaline urea analogs has led to the identification of compounds with low micromolar potency against various cancer cell lines. nih.govresearchgate.net These findings highlight the importance of the urea linkage and the nature of the substituents on the terminal phenyl ring in determining the antiproliferative activity.
Impact of Substituent Position and Nature on Biological Properties
The position and chemical nature of substituents on the quinoxaline ring system have a profound impact on the resulting biological properties. For example, in a series of anticancer quinoxaline derivatives, it was found that an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus enhanced activity, whereas trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups diminished it. mdpi.com
The nature of the linker at the third position also influences activity, with an N-linker being more favorable than an O-linker. mdpi.com Additionally, the type of amine at the third position is critical; secondary amines were found to increase activity, while primary and tertiary amines led to a decrease. mdpi.com The presence of an NH or NCH₃ group at the second position was also identified as essential for the observed anticancer effects. mdpi.com
In the context of receptor antagonism, novel 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids have been designed and synthesized. nih.gov Structure-activity relationship studies of these compounds revealed that those containing a substituted phenyl group linked through a urethane (B1682113) at the 7-position exhibited significant α-amino-3-hydroxy-5-methylisoxazole propionate (B1217596) receptor (AMPA-R) antagonistic activity. nih.govnih.gov Specifically, a compound with a 4-carboxy group on the terminal phenyl moiety demonstrated high potency and selectivity for the AMPA-R. nih.gov
Enzyme Inhibition Mechanism Studies
Quinoxaline derivatives have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown potential as acetylcholinesterase inhibitors, which could be relevant for treating neurodegenerative diseases like Alzheimer's. Additionally, some quinoxaline compounds have been found to inhibit cyclophilin J PPIase, contributing to their in vitro antitumor activity.
The mechanism of enzyme inhibition can vary. For example, in the study of α-amylase inhibitors, different polyphenols exhibited distinct modes of inhibition, including competitive, uncompetitive, and mixed-type inhibition. nih.gov While this study did not focus on quinoxaline derivatives, it highlights the diverse ways small molecules can interact with and inhibit enzyme activity. The development of biosensors utilizing enzymes like tyrosinase allows for the screening and characterization of enzyme inhibitors, including determining their mechanism of action, such as competitive inhibition. mdpi.com
Receptor Antagonism and Agonism Research
Quinoxaline derivatives have been a significant focus of research into receptor antagonism, particularly for non-NMDA ionotropic glutamate (B1630785) receptors like AMPA and kainate receptors. 6-Nitroquinoxaline (B1294896), for example, can act as an antagonist to AMPA-type glutamate receptors. The nitro group in this compound is crucial for its binding affinity and specificity.
A notable example is 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent antagonist of both AMPA and kainate receptors. It also acts as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, albeit with lower potency. The development of such antagonists has been instrumental in studying the physiological roles of these receptors.
Furthermore, extensive research has been conducted on 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids as AMPA receptor antagonists. nih.gov These studies have led to the identification of compounds with high potency and selectivity, demonstrating excellent neuroprotective efficacy in vivo. nih.govnih.gov
Molecular-Level Insights into Diverse Biological Activities
The broad spectrum of biological activities exhibited by quinoxaline derivatives, including antimicrobial, anticancer, and antiviral effects, stems from their diverse interactions at the molecular level.
Antimicrobial Activity
Quinoxaline-containing compounds have demonstrated activity against a range of microbial pathogens. nih.govmdpi.com For example, new 1,7-disubstituted-6-nitroquinolones have shown good inhibitory activity against Mycobacterium tuberculosis and Mycobacterium avium complex, with some derivatives being more potent than ciprofloxacin (B1669076) against gram-positive bacteria. nih.gov The lipophilicity of these compounds, influenced by substituents like aromatic rings and methyl groups, is thought to contribute to their high activity. nih.gov
Anticancer Activity
The anticancer properties of quinoxaline derivatives are a major area of investigation. nih.govresearchgate.net Styryl-substituted nitroquinoxalines have demonstrated potent cytotoxicity against A549 lung cancer cells. The mechanism of action for some quinoxaline urea analogs involves the induction of apoptosis, as evidenced by the activation of caspase 3/7 and cleavage of poly-ADP-ribose polymerase (PARP). nih.govresearchgate.net Furthermore, some alkoxy-substituted aminoquinoxalines have shown promise as anti-leukemic agents by targeting the ATP binding region of Abl kinase. researchgate.net
Antiviral Activity
Quinoxaline derivatives have also been explored for their antiviral potential. nih.gov The antiviral mechanisms of action are varied and can target different stages of the viral life cycle, such as attachment, entry, uncoating, replication, and release. youtube.com For instance, some quinoxaline compounds are thought to target the NS1 protein of the influenza virus, a highly conserved protein, by fitting into a cavity on its surface and blocking viral replication. nih.gov Disubstitution with alkyl groups on both the hydrazine (B178648) and quinoxaline nitrogens has been found to be crucial for activity against the Epstein-Barr virus. nih.gov
Applications in Chemical Sensing and Probe Development
The unique optical properties of quinoxaline derivatives make them suitable for applications in chemical sensing and the development of fluorescent probes. mdpi.com Their photoactive and biocompatible nature has led to their use in labeling, sensing, and imaging of various analytes, including anions, cations, and small molecules. mdpi.com
For example, an aminoquinoxaline-based derivative has been developed as a dual colorimetric and fluorescent sensor for pH measurements in aqueous media. mdpi.com This sensor exhibits shifts in both its absorption and emission spectra in response to changes in pH, allowing for dual-channel monitoring. mdpi.com This capability for naked-eye semi-quantitative pH estimation highlights the practical utility of quinoxaline-based sensors. mdpi.com
Furthermore, fluorescent probes based on other scaffolds have been developed to detect reactive nitrogen species like nitric oxide (NO). researchgate.net These probes can be used to discriminate between different macrophage phenotypes based on their NO production, which has potential applications in cancer immunotherapy research. researchgate.net While this example does not use a quinoxaline core, it illustrates the principles of designing fluorescent probes for biological applications, a field where quinoxaline derivatives also show significant promise.
Design of Chemosensors for Cations and Anions
Quinoxaline derivatives have emerged as a significant class of compounds in the development of chemosensors due to their distinct photophysical properties and the versatility of their chemical structure. researchgate.netmdpi.com The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, provides a robust platform for the design of sensors that can detect a variety of ionic species. The incorporation of specific functional groups onto this scaffold allows for the fine-tuning of the sensor's selectivity and sensitivity towards target cations and anions. researchgate.netnih.gov
The design of quinoxaline-based chemosensors often relies on the principles of photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). The strategic placement of electron-donating and electron-withdrawing groups on the quinoxaline ring system can create "push-pull" molecules with desirable optical responses to external stimuli. mdpi.com For instance, the presence of an amino group (an electron donor) and a nitro group (an electron acceptor), as in the case of this compound, can significantly influence the electronic properties of the quinoxaline core, making it a potentially suitable candidate for chemosensor applications.
While specific research on this compound as a chemosensor is not extensively documented, the broader family of quinoxaline derivatives has been successfully employed in the detection of various cations and anions. For example, quinoxaline derivatives functionalized with moieties capable of binding metal ions have been shown to be effective sensors for cations such as Cu²⁺, Fe³⁺, and Hg²⁺. nih.govnih.gov The binding of a metal cation to the sensor molecule can lead to a measurable change in its absorption or fluorescence spectrum, allowing for the quantification of the analyte. nih.govnih.gov
Similarly, the design of anion sensors based on quinoxaline derivatives often involves the incorporation of hydrogen-bonding donor groups, such as amides or ureas, which can selectively interact with anions like fluoride (B91410) (F⁻), cyanide (CN⁻), and acetate (B1210297) (AcO⁻). researchgate.net This interaction can modulate the photophysical properties of the quinoxaline fluorophore, resulting in a detectable signal. The table below summarizes the performance of various quinoxaline-based chemosensors for different ions.
| Sensor Compound | Target Ion | Detection Method | Limit of Detection (LOD) | Solvent System |
| Quinoxaline-Naphthaldehyde Conjugate | Cu²⁺ | Colorimetric | 0.45 µM | HEPES-buffer/acetonitrile (B52724) |
| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe³⁺ | Colorimetric | Not Reported | Not Reported |
| 2,3-bis(6-bromopyrin-2-yl)-6-methoxyquinoxaline (BMQ) | Cu²⁺ | Fluorescence Turn-off | Not Reported | Not Reported |
| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence "Switch-off" | Not Reported | Acetonitrile |
Utilization in Colorimetric Detection Systems
Colorimetric detection systems offer a simple and cost-effective method for the qualitative and semi-quantitative analysis of various chemical species. The principle behind these systems is a visually perceptible color change in the presence of a target analyte. Quinoxaline derivatives are particularly well-suited for the development of colorimetric sensors due to their inherent chromophoric properties, which can be readily modulated by chemical interactions. nih.govmdpi.com
The introduction of functional groups that can interact with specific analytes is a key strategy in the design of quinoxaline-based colorimetric sensors. For instance, a quinoxaline-naphthaldehyde conjugate has been developed for the colorimetric detection of copper ions (Cu²⁺). mdpi.comnih.gov The interaction between the sensor molecule and Cu²⁺ ions leads to a distinct color change, enabling naked-eye detection. mdpi.com This type of sensor is valuable for applications where rapid, on-site analysis is required.
Another example is the use of a multifunctional quinoxaline-based chemosensor for the colorimetric detection of iron (Fe³⁺) ions. nih.gov The binding of Fe³⁺ to this sensor induces a significant color change from colorless to yellow, which can be easily observed. nih.gov Such systems have practical applications in environmental monitoring and biological sensing. nih.gov
The versatility of the quinoxaline scaffold allows for its incorporation into various materials, such as polymers and nanoparticles, to create robust and portable colorimetric detection devices. Acid-doped quinoxaline derivatives have been shown to be effective as pH indicators for detecting volatile amines, which are common spoilage indicators in seafood. mdpi.com The interaction with alkaline volatiles causes a color change in the indicator. mdpi.com The table below presents examples of quinoxaline derivatives used in colorimetric detection systems.
| Sensor Compound | Target Analyte | Observed Color Change | Application |
| Quinoxaline-Naphthaldehyde Conjugate | Cu²⁺ | Colorless to purple | Aqueous sample analysis |
| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe³⁺ | Colorless to yellow | Detection in plasma |
| Acid-doped Quinoxaline Derivatives | Volatile Amines | Varies (e.g., orange-reddish fading) | Food spoilage detection |
| N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine (HQphy) | Strongly Acidic pH | Not specified | pH sensing |
Q & A
Q. What are the recommended synthetic routes for 5-nitroquinoxalin-6-amine, and how can purity be validated?
Methodological Answer: The synthesis typically involves nitration of quinoxaline derivatives under controlled acidic conditions. For example, nitration of quinoxalin-6-amine using a mixture of nitric and sulfuric acids at low temperatures (0–5°C) to minimize side reactions. Purification is achieved via recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane). Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and 1H/13C NMR to confirm structural integrity. Mass spectrometry (MS) further verifies molecular weight .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Incompatibilities: Avoid contact with strong oxidizers (e.g., peroxides) due to risk of hazardous decomposition (e.g., nitrogen oxides) .
- Storage: Store in a cool, dry, dark environment (<25°C) in tightly sealed amber glass containers .
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography: Provides definitive 3D structural confirmation.
- NMR Spectroscopy: Compare 1H/13C spectra with literature data (e.g., aromatic protons at δ 8.2–8.9 ppm).
- Infrared (IR) Spectroscopy: Identify nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved when characterizing derivatives?
Methodological Answer:
- Cross-Validation: Use complementary techniques (e.g., 2D NMR, high-resolution MS) to confirm ambiguous peaks.
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Isotopic Labeling: Trace unexpected fragmentation patterns in MS using deuterated analogs .
Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Kinetic Analysis: Calculate degradation rate constants (k) using Arrhenius equations.
- pH-Dependent Stability: Test in buffered solutions (pH 1–13) to identify hydrolytic degradation pathways .
Q. How should researchers design impurity profiling studies to detect nitrosamine derivatives?
Methodological Answer:
- LC-MS/MS: Use multiple reaction monitoring (MRM) with limits of detection (LOD) ≤1 ppm.
- Risk Assessment: Justify impurity thresholds using structural analogs (e.g., evaluate amine reactivity and nitrosation potential).
- Case-by-Case Validation: Include batch-specific data and root-cause analysis for impurities exceeding acceptable limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
